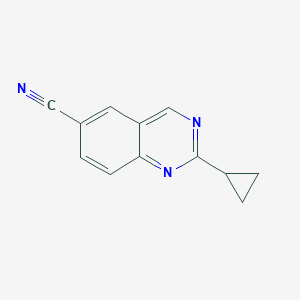

2-Cyclopropylquinazoline-6-carbonitrile

Description

2-Cyclopropylquinazoline-6-carbonitrile is a heterocyclic organic compound featuring a quinazoline core (a bicyclic structure comprising fused benzene and pyrimidine rings). The molecule is substituted with a cyclopropyl group at the 2-position and a carbonitrile (-CN) group at the 6-position. Quinazoline derivatives are widely studied in medicinal chemistry due to their diverse biological activities, including kinase inhibition, anticancer, and antimicrobial properties . The cyclopropyl substituent introduces steric and electronic effects that may enhance binding affinity to target proteins, while the carbonitrile group can act as a hydrogen bond acceptor or influence metabolic stability .

Properties

CAS No. |

648423-80-7 |

|---|---|

Molecular Formula |

C12H9N3 |

Molecular Weight |

195.22 g/mol |

IUPAC Name |

2-cyclopropylquinazoline-6-carbonitrile |

InChI |

InChI=1S/C12H9N3/c13-6-8-1-4-11-10(5-8)7-14-12(15-11)9-2-3-9/h1,4-5,7,9H,2-3H2 |

InChI Key |

ZAZDBXJQCDMSFD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NC=C3C=C(C=CC3=N2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Spiroindoloquinazoline Derivatives

The compound described in , 2-amino-6-methyl-spiro-[1,2H]indolo[2,1-b]quinazoline-12-one]-3-carbonitrile, shares the quinazoline core and a carbonitrile group but differs in structural complexity. Key distinctions include:

- Substituent Diversity: The additional amino and methyl groups in the spiro compound may broaden its pharmacological profile, whereas the cyclopropyl group in the target compound offers a compact, lipophilic moiety for hydrophobic interactions .

2-Formyl-1H-Indole-6-Carbonitrile (CAS: 104291-63-6)

This compound () replaces the quinazoline core with an indole ring but retains the 6-carbonitrile group. Differences include:

- Core Reactivity : Indole derivatives are often associated with serotonin receptor modulation, whereas quinazolines are more commonly linked to kinase inhibition.

- Substituent Effects: The 2-formyl group in the indole derivative introduces electrophilic reactivity, which may facilitate covalent binding to targets—a property absent in the non-electrophilic cyclopropyl group of the quinazoline analog .

Other Quinazoline Carbonitriles

For example, 4-anilinoquinazoline-6-carbonitrile (hypothetical analog):

- Substituent Position: The 4-anilino group in such derivatives often targets epidermal growth factor receptor (EGFR) kinases, whereas the 2-cyclopropyl group in the target compound may shift selectivity toward other kinases or non-kinase targets.

- Carbonitrile Role : The 6-carbonitrile group is conserved across many quinazoline-based kinase inhibitors (e.g., gefitinib analogs), suggesting its importance in binding pocket interactions .

Data Table: Comparative Analysis

Research Findings and Trends

- Synthetic Accessibility : 2-Cyclopropylquinazoline-6-carbonitrile benefits from straightforward cyclopropanation protocols, whereas spiro compounds () require multi-step syntheses, limiting scalability .

- Pharmacokinetics : The cyclopropyl group enhances metabolic stability compared to bulkier substituents in spiro derivatives, as shown in analogous kinase inhibitors .

- Target Selectivity : Carbonitrile-containing quinazolines demonstrate higher specificity for ATP-binding pockets in kinases than indole-based analogs, which often exhibit off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.